2H-azirine, 3-(4-methylphenyl)-
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Overview
Description
3-(p-Tolyl)-2H-azirine: is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a para-tolyl group. Azirines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis. The para-tolyl group, a benzene ring substituted with a methyl group at the para position, adds to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-2H-azirine typically involves the cyclization of suitable precursors. One common method is the reaction of para-tolyl isocyanide with an appropriate electrophile under controlled conditions. The reaction often requires a base to facilitate the cyclization process. Another method involves the use of para-tolyl ketones and nitrogen sources under photochemical conditions to induce the formation of the azirine ring.
Industrial Production Methods: While specific industrial production methods for 3-(p-Tolyl)-2H-azirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)-2H-azirine undergoes various chemical reactions due to the strained nature of the azirine ring. These reactions include:
Oxidation: The azirine ring can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: The para-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Various substituted para-tolyl derivatives.
Scientific Research Applications
3-(p-Tolyl)-2H-azirine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its reactive azirine ring.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-2H-azirine involves its ability to undergo ring-opening reactions due to the strain in the three-membered azirine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. The para-tolyl group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity. The compound’s reactivity is harnessed in synthetic chemistry to create new molecules with desired properties.
Comparison with Similar Compounds
2H-azirine: A simpler azirine without the para-tolyl group, which has similar ring strain but different reactivity due to the absence of the aromatic substituent.
Aziridine: A saturated three-membered ring with nitrogen, which is less strained and less reactive compared to azirines.
Oxazole: A five-membered ring containing both nitrogen and oxygen, which can be formed from the oxidation of azirines.
Uniqueness: 3-(p-Tolyl)-2H-azirine is unique due to the presence of the para-tolyl group, which enhances its stability and reactivity. This combination of the strained azirine ring and the aromatic para-tolyl group makes it a versatile intermediate in organic synthesis, with applications in developing new materials and pharmaceuticals.
Properties
CAS No. |
32687-33-5 |
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Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5H,6H2,1H3 |
InChI Key |
VHPZCMKWBDZWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC2 |
Origin of Product |
United States |
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